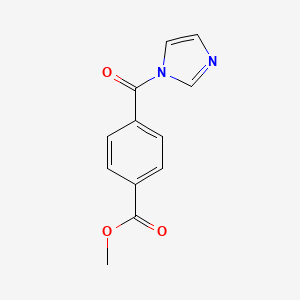

Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Description

BenchChem offers high-quality Methyl 4-(1H-imidazole-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1H-imidazole-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

methyl 4-(imidazole-1-carbonyl)benzoate |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3 |

InChI Key |

NETPLBLJSFFJOY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Methyl 4-(1H-imidazole-1-carbonyl)benzoate?

Technical Guide: Chemical Properties & Applications of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Executive Summary: The Activated Terephthalate Intermediate

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (also referred to as Monomethyl Terephthaloyl Imidazole ) is a specialized, highly reactive acyl imidazole intermediate used primarily in organic synthesis and medicinal chemistry. Unlike stable esters or amides, this compound functions as an activated electrophile , designed to transfer the 4-(methoxycarbonyl)benzoyl moiety to nucleophiles (amines, alcohols, thiols) under mild conditions.

This guide details the physicochemical profile, synthesis, and reactivity of this transient species, emphasizing its role as a superior alternative to acid chlorides for sensitive substrates in drug development.

Chemical Identity & Physicochemical Profile

This compound is an N-acyl imidazole , a class of "activated amides" where the imidazole ring acts as a leaving group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the positively charged (in resonance) imidazole ring and the lack of significant resonance stabilization found in normal amides.

Structural Analysis

-

Functional Group 1 (Stable): Methyl ester at the para position (C4).

-

Functional Group 2 (Reactive): 1-Acylimidazole at the ipso position (C1).

-

Electronic Character: The para-methoxycarbonyl group exerts an electron-withdrawing effect (-I, -M), further increasing the electrophilicity of the acyl imidazole carbonyl, making it more reactive than a standard benzoyl imidazole.

Physicochemical Properties Table

| Property | Value / Description | Note |

| IUPAC Name | Methyl 4-(1H-imidazole-1-carbonyl)benzoate | |

| Molecular Formula | C₁₂H₁₀N₂O₃ | Derived from Monomethyl Terephthalate (C₉H₈O₄) + Imidazole (C₃H₄N₂) - H₂O |

| Molecular Weight | 230.22 g/mol | |

| Physical State | White to off-white crystalline solid | Typically generated in situ; can be isolated under anhydrous conditions. |

| Solubility | Soluble in DCM, THF, DMF, DMSO | Hydrolyzes rapidly in aqueous media. |

| Reactivity | High Electrophilicity | Reacts with nucleophiles (Nu-H) to release imidazole. |

| Stability | Moisture Sensitive (Hygroscopic) | Hydrolyzes to Monomethyl Terephthalate and Imidazole. |

| Leaving Group pKa | ~7.0 (Imidazole/Imidazolium) | Much better leaving group than amine (pKa ~35) or alkoxide (pKa ~16). |

Synthesis & Generation Protocol

Because N-acyl imidazoles are moisture-sensitive, Methyl 4-(1H-imidazole-1-carbonyl)benzoate is most frequently generated in situ from Monomethyl Terephthalate (MMT) using 1,1'-Carbonyldiimidazole (CDI) . This method avoids the use of harsh thionyl chloride and produces only CO₂ and imidazole as byproducts.

Mechanism of Formation

The reaction proceeds via the attack of the carboxylate on CDI, forming a mixed anhydride intermediate, which then decarboxylates to yield the acyl imidazole.[4]

Caption: Stepwise activation of Monomethyl Terephthalate (MMT) by CDI to form the reactive acyl imidazole species.

Standard Experimental Protocol (In Situ Generation)

-

Reagents: Monomethyl Terephthalate (1.0 eq), CDI (1.1 eq), Anhydrous THF or DMF.

-

Conditions: Inert atmosphere (N₂ or Ar), Room Temperature.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve Monomethyl Terephthalate (e.g., 1.80 g, 10 mmol) in anhydrous THF (20 mL).

-

Activation: Add CDI (1.78 g, 11 mmol) in one portion.

-

Observation: Immediate evolution of CO₂ gas (bubbling) indicates reaction initiation.

-

-

Completion: Stir at room temperature for 1–2 hours until gas evolution ceases.

-

Validation: Aliquot analysis by TLC (or quenched with methanol to form dimethyl terephthalate) confirms consumption of acid.

-

-

Utilization: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and can be treated directly with the nucleophile (amine/alcohol) for the subsequent coupling step.

Reactivity & Applications in Drug Discovery

This compound serves as a "soft" acylating agent. It is less reactive than acid chlorides (which can attack other sensitive groups) but more reactive than esters.

Nucleophilic Substitution Mechanism

The imidazole ring acts as a leaving group.[5] The reaction is often accelerated by protonation of the imidazole N3 nitrogen (if an acid catalyst is present) or by the "pull" of the leaving group in polar aprotic solvents.

Key Reactions:

-

Amidation: Reacts with primary/secondary amines to form Methyl Terephthalate Amides .

-

Application: Linker synthesis in PROTACs or fragment-based drug design.

-

-

Esterification: Reacts with alcohols (with DBU or base catalyst) to form Mixed Terephthalates .

-

Thioesterification: Reacts with thiols to form thioesters.

Comparative Reactivity Profile

| Reagent Type | Reactivity | Selectivity | Byproducts | Stability |

| Acid Chloride | Very High | Low (Side reactions common) | HCl (Corrosive) | Low (Hydrolyzes instantly) |

| Acyl Imidazole (This Compound) | High | High (Chemotolerant) | Imidazole (Neutral/Mild Base) | Moderate (Handle under N₂) |

| Active Ester (NHS) | Moderate | High | N-Hydroxysuccinimide | High (Storable) |

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is often inferred from its components, standard safety protocols for acylating agents apply.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Specific Risk: Moisture sensitivity.[6][7] Hydrolysis releases imidazole and regenerates the parent acid.[6]

-

PPE: Nitrile gloves, safety goggles, lab coat. Handle in a fume hood.

-

Storage: If isolated, store at -20°C under Argon/Nitrogen in a desiccator.

References

-

Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367. Link

-

Armstrong, A. (2001). "N,N'-Carbonyldiimidazole." Encyclopedia of Reagents for Organic Synthesis. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

BenchChem. (2025).[6] "Technical Support: Optimizing Imidazole Acylation Reactions." Link

Sources

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Introduction

Methyl 4-(1H-imidazole-1-carbonyl)benzoate is a novel organic compound with potential applications in medicinal chemistry and materials science. As an N-acyl imidazole, it is an activated carboxylic acid derivative, making it a versatile intermediate in organic synthesis. The precise structural characterization of this molecule is paramount to understanding its reactivity, and to ensuring its purity and suitability for downstream applications. This guide provides a comprehensive, multi-technique approach to the elucidation and definitive confirmation of the structure of Methyl 4-(1H-imidazole-1-carbonyl)benzoate, intended for researchers and professionals in the fields of chemical synthesis and drug development.

The analytical workflow presented herein is designed to be a self-validating system, where orthogonal techniques are employed to cross-verify the structural assignment at each stage. We will progress from initial structural elucidation using spectroscopic methods to the ultimate confirmation via single-crystal X-ray crystallography.

Part 1: Structural Elucidation via Spectroscopic Methods

The initial phase of our investigation focuses on piecing together the molecular structure using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Multi-nuclear and Multi-dimensional NMR Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of the molecule and infer the connectivity of different functional groups. For Methyl 4-(1H-imidazole-1-carbonyl)benzoate, a suite of NMR experiments including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC) is essential.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons and carbons of the target molecule in a standard deuterated solvent like CDCl₃. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3][4]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-2' | δ 8.2-8.4 (s, 1H) | - |

| H-4' | δ 7.5-7.7 (t, J ≈ 1.5 Hz, 1H) | - |

| H-5' | δ 7.1-7.3 (t, J ≈ 1.5 Hz, 1H) | - |

| H-2, H-6 | δ 8.1-8.3 (d, J ≈ 8.5 Hz, 2H) | δ 131.0-132.0 |

| H-3, H-5 | δ 7.6-7.8 (d, J ≈ 8.5 Hz, 2H) | δ 129.5-130.5 |

| -OCH₃ | δ 3.9-4.0 (s, 3H) | δ 52.0-53.0 |

| C-1 | - | δ 134.0-135.0 |

| C-4 | - | δ 130.0-131.0 |

| C=O (ester) | - | δ 165.0-166.0 |

| C=O (amide) | - | δ 168.0-169.0 |

| C-2' | - | δ 137.0-138.0 |

| C-4' | - | δ 130.0-131.0 |

| C-5' | - | δ 117.0-118.0 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, helping to identify adjacent protons on the benzene and imidazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the methyl benzoate and imidazole moieties through the carbonyl group.

-

Workflow for NMR-based Structure Elucidation

Caption: Workflow for structure elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For Methyl 4-(1H-imidazole-1-carbonyl)benzoate, we expect to see characteristic absorption bands for the ester, the N-acyl imidazole (amide-like), and the aromatic rings.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | Stretching |

| Methyl C-H | 2850-2960 | Stretching |

| C=O (Ester) | 1720-1740 | Stretching |

| C=O (N-acyl imidazole) | 1700-1720 | Stretching |

| Aromatic C=C | 1450-1600 | Ring Stretching |

| C-O (Ester) | 1250-1300 and 1100-1150 | Stretching |

The presence of two distinct carbonyl peaks would be a strong indicator of the proposed structure. The ester carbonyl is expected at a slightly higher wavenumber than the N-acyl imidazole carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.[5][6]

Experimental Protocol: IR Analysis

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be taken first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers further clues about the molecule's structure.

Predicted Mass Spectrometry Fragmentation

The molecular ion peak (M⁺˙) for Methyl 4-(1H-imidazole-1-carbonyl)benzoate (C₁₁H₁₀N₂O₃) is expected at an m/z of 218.07.

Plausible Fragmentation Pathway

Caption: Plausible mass spectrometry fragmentation pathway.

A key fragmentation would be the cleavage of the N-C bond between the imidazole and the carbonyl group, leading to the formation of an acylium ion corresponding to methyl 4-(carbonyl)benzoate (m/z 151) and an imidazole radical. Another significant fragmentation could be the loss of the methoxy group (-OCH₃) from the ester.[7][8]

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron ionization (EI) is a common technique for small molecules and would likely induce the fragmentation described above. Electrospray ionization (ESI) is a softer ionization technique that would prominently show the protonated molecular ion [M+H]⁺ at m/z 219.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions.

Part 2: Definitive Structure Confirmation by Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[9][10][11][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.

-

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to near saturation. Allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A model of the molecule is then built into this map and refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and torsion angles.

Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural elucidation and confirmation of Methyl 4-(1H-imidazole-1-carbonyl)benzoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the initial and most detailed map of the molecular framework in solution. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography delivers the definitive, unambiguous three-dimensional structure in the solid state. By following the protocols and interpretative logic outlined in this guide, researchers can confidently characterize this and other novel small molecules with a high degree of scientific rigor.

References

-

Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. [Link]

-

Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. PMC. [Link]

-

Collection - Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals - Inorganic Chemistry. Figshare. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

-

PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. NISCAIR. [Link]

-

FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. PMC. [Link]

-

Synthesis of Benzimidazoles - Supporting Information. The Royal Society of Chemistry. [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

-

Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]

-

The mass spectra of imidazole and 1-methylimidazole. ResearchGate. [Link]

-

12.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. azolifesciences.com [azolifesciences.com]

- 11. excillum.com [excillum.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Data and Analysis: Methyl 4-(1H-imidazol-1-yl)benzoate (CAS 101184-08-1)

[1][2]

Compound Identity & Significance

Methyl 4-(1H-imidazol-1-yl)benzoate is a critical pharmaceutical intermediate used in the synthesis of bioactive molecules, including angiotensin II receptor antagonists and specific tyrosine kinase inhibitors. Its structure features a central phenyl ring substituted para- with a methyl ester and an imidazole moiety.

| Property | Details |

| CAS Number | 101184-08-1 |

| IUPAC Name | Methyl 4-(1H-imidazol-1-yl)benzoate |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124–127 °C |

| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |

Structural Visualization

To ensure accurate spectral assignment, the following numbering scheme is used throughout this analysis.

Figure 1: Structural connectivity showing the para-substituted benzoate core and the N-linked imidazole ring.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7]

Proton NMR ( H NMR)

The

| Shift ( | Mult. | Int. | Assignment | Structural Insight |

| 8.16 | d ( | 2H | Ar-H (2, 6) | Ortho to electron-withdrawing ester (deshielded). |

| 7.95 | s | 1H | Im-H (2') | Most deshielded imidazole proton (between two nitrogens). |

| 7.48 | d ( | 2H | Ar-H (3, 5) | Ortho to imidazole ring. |

| 7.33 | s | 1H | Im-H (5') | Adjacent to N1; typically broader due to quadrupole relaxation. |

| 7.23 | s | 1H | Im-H (4') | Adjacent to N3; slightly more shielded than H-5'. |

| 3.95 | s | 3H | -OCH | Characteristic methyl ester singlet. |

Technical Commentary:

-

Solvent Effect: In DMSO-

, the imidazole H-2' signal often shifts further downfield (approx. -

Coupling: The 8.6 Hz coupling constant is diagnostic of ortho substitution on the benzene ring. The lack of visible coupling between imidazole protons is typical in low-resolution spectra, though small cross-ring coupling (

Hz) may be resolved at higher fields (600 MHz+).

Carbon-13 NMR ( C NMR)

The

| Shift ( | Type | Assignment | Notes |

| 166.0 | Cq | C=O (Ester) | Typical ester carbonyl region.[2] |

| 140.5 | Cq | Ar-C (4) | Ipso to imidazole nitrogen. |

| 135.5 | CH | Im-C (2') | N-C-N carbon; highly deshielded heteroaromatic. |

| 131.5 | CH | Ar-C (2, 6) | Ortho to ester. |

| 130.8 | CH | Im-C (4') | Imidazole backbone. |

| 129.5 | Cq | Ar-C (1) | Ipso to ester. |

| 120.5 | CH | Ar-C (3,[3] 5) | Ortho to imidazole. |

| 117.8 | CH | Im-C (5') | Imidazole backbone. |

| 52.4 | CH | -OCH | Methyl ester carbon. |

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI) or ESI-MS.

Molecular Ion:

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the stability of the aromatic core and the sequential loss of the ester functionality.

-

[M]

( -

[M – OMe]

( -

[M – COOMe]

( -

[Ph-Im]

(

Figure 2: Primary fragmentation pathway observed in Electron Ionization (EI) mass spectrometry.

Vibrational Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber (cm | Assignment | Description |

| 3110 – 3050 | C-H (Ar) | Weak aromatic C-H stretching. |

| 1720 – 1715 | C=O (Str) | Strong, sharp ester carbonyl band. |

| 1605, 1520 | C=C / C=N | Aromatic ring skeletal vibrations. |

| 1280 | C-O (Str) | Strong ester C-O stretch. |

| 1110 | C-N (Str) | C-N stretch connecting phenyl and imidazole. |

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use CDCl

(99.8% D) for routine analysis. If peaks are broad or solubility is poor, switch to DMSO- -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug if any turbidity is observed to prevent magnetic field inhomogeneity.

-

Acquisition:

- H: 16 scans, 1s relaxation delay.

- C: 512–1024 scans, proton-decoupled.

Protocol B: Purity Assessment (HPLC-UV)

To corroborate spectroscopic purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic max) and 210 nm .

-

Acceptance Criteria: Single peak >98% area integration.

References

Physical properties like solubility and melting point of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

The following technical guide details the physicochemical profiling, synthesis, and handling of Methyl 4-(1H-imidazole-1-carbonyl)benzoate , a critical reactive intermediate in organic synthesis.

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Formula: C₁₂H₁₀N₂O₃) is a highly reactive acyl imidazole intermediate. It is structurally derived from the activation of Monomethyl Terephthalate (MMT) using 1,1'-Carbonyldiimidazole (CDI) .

Unlike stable catalog reagents, this compound is predominantly generated in situ to facilitate nucleophilic acyl substitutions (e.g., amide or ester coupling) without the use of harsh acid chlorides. Its physical properties are defined by its high reactivity toward nucleophiles (including water), necessitating specific handling protocols to maintain integrity. This guide provides the structural basis for its solubility profile, estimated melting behavior, and a validated protocol for its generation and usage.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| Systematic Name | Methyl 4-(1H-imidazole-1-carbonyl)benzoate |

| Common Name | Terephthalic acid monomethyl ester imidazolide |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Structural Class | Acyl Imidazole (Activated Amide/Ester) |

| CAS Number | Not widely established (Transient Intermediate) |

| Key Functional Groups | Methyl Ester (Lipophilic), Acyl Imidazole (Reactive Electrophile) |

Structural Logic

The molecule consists of a central benzene ring substituted para- with a stable methyl ester and a reactive acyl imidazole.

-

Solubility Driver: The methyl ester and aromatic ring provide lipophilicity, making it soluble in organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

-

Reactivity Driver: The acyl imidazole moiety is electronically activated. The imidazole ring acts as a good leaving group (

of conjugate acid ~7), rendering the carbonyl highly susceptible to nucleophilic attack.

Physical Properties[4][5]

Melting Point

Status: Transient Solid / In Situ Solution

-

Experimental Range: If isolated under strictly anhydrous conditions, acyl imidazoles of this class typically exhibit melting points in the range of 90°C – 120°C .

-

Practical Insight: Attempting to measure the melting point in open air often results in a depressed value due to rapid hydrolysis (reaction with atmospheric moisture) to the parent acid (Monomethyl Terephthalate, MP ~230°C) and imidazole (MP ~90°C).

-

Purity Indicator: A sharp melting point is rarely observed unless the sample is handled in a glovebox. A broad range indicates hydrolysis.

Solubility Profile

The solubility is governed by the "like dissolves like" principle, but limited by chemical stability.

| Solvent Class | Solvent | Solubility | Stability Risk |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low (Preferred for synthesis) |

| Ethers | THF, 2-MeTHF, Dioxane | High | Low (Standard reaction medium) |

| Polar Aprotic | DMF, DMSO, DMAc | High | Moderate (Hygroscopic nature of solvent risks hydrolysis) |

| Nitriles | Acetonitrile (MeCN) | Moderate | Low |

| Protic | Water, Alcohols (MeOH, EtOH) | Decomposes | Critical: Rapid hydrolysis or alcoholysis occurs. |

| Non-Polar | Hexanes, Heptane | Low | Used to precipitate the compound if isolation is required. |

Experimental Protocols

Validated In Situ Generation Protocol

Objective: Generate Methyl 4-(1H-imidazole-1-carbonyl)benzoate for immediate coupling.

Reagents:

-

Monomethyl Terephthalate (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 – 1.2 equiv)

-

Solvent: Anhydrous THF or DCM (0.2 – 0.5 M concentration)

Workflow:

-

Drying: Ensure all glassware is flame-dried and flushed with Nitrogen (

) or Argon. -

Dissolution: Suspend Monomethyl Terephthalate in anhydrous THF. (Note: It may not fully dissolve until reaction proceeds).

-

Activation: Add CDI in portions at Room Temperature (20-25°C).

-

Observation: Vigorous evolution of

gas bubbles will occur.

-

-

Completion: Stir for 1–2 hours. The solution should become clear or turn slightly yellow, indicating the formation of the acyl imidazole species.

-

Usage: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and free imidazole. It is ready for the addition of the nucleophile (amine/alcohol).

Visualization of Reaction Pathway

The following diagram illustrates the activation mechanism and the critical hydrolysis risk.

Caption: Activation pathway of Monomethyl Terephthalate via CDI, highlighting the irreversible loss of CO2 and the risk of reversion via hydrolysis.

Characterization & Stability Analysis

Since the compound is difficult to isolate without degradation, indirect characterization methods are recommended for process validation.

Methanol Quench Method (HPLC/GC)

To quantify the yield of the active acyl imidazole without isolating it:

-

Take a 50

aliquot of the reaction mixture. -

Quench into 500

of anhydrous Methanol (excess). -

Incubate for 10 minutes (converts acyl imidazole to Dimethyl Terephthalate ).

-

Analyze by HPLC.

-

Target: Dimethyl Terephthalate (stable).

-

Impurity: Monomethyl Terephthalate (indicates incomplete activation or hydrolysis).

-

Infrared (IR) Spectroscopy

-

Starting Material (Acid): Broad -OH stretch (2500-3000

), Carbonyl C=O (~1680-1700 -

Product (Acyl Imidazole): Absence of broad -OH. Distinctive Acyl Imidazole C=O shift to higher frequency (~1740-1760

) due to the electron-withdrawing nature of the imidazole ring.

Handling & Safety (SDS Summary)

| Hazard Category | Classification | Precaution |

| Reactivity | Moisture Sensitive | Store under inert gas (Ar/N2). Do not store in solution for >24h. |

| Health | Skin/Eye Irritant | The compound hydrolyzes to release Imidazole (corrosive/irritant). Wear gloves/goggles. |

| Storage | Hygroscopic Solid | If isolated, store at -20°C in a sealed vial with desiccant. |

References

-

Armstrong, A., et al. (2004). Reagents for Organic Synthesis: 1,1'-Carbonyldiimidazole (CDI).[1] Wiley-VCH. Link

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367. Link

-

BenchChem. (2025). Structure and Applications of 4-(Phenylcarbamoyl)benzoic Acid (Derivative). Link

-

Common Organic Chemistry. (2024). CDI (Carbonyldiimidazole) Reaction Conditions and Mechanisms. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,1'-Carbonyldiimidazole. Link

Sources

Pharmacological Profiling & Synthetic Utility of Imidazole-1-Carboxylate Derivatives

Executive Summary

Imidazole-1-carboxylates (often referred to as

This guide details the biological utility of these derivatives not merely as synthetic intermediates, but as covalent pharmacological warheads and prodrug scaffolds . Their biological activity is primarily driven by their ability to transfer the acyl group to nucleophilic residues (Serine, Cysteine) in enzymes or to release bioactive imidazole payloads via controlled hydrolysis.

Part 1: Chemical Basis of Bioactivity

The "Twisted Amide" Mechanism

The biological potency of imidazole-1-carboxylates stems from the unique electronic properties of the

-

Consequence: The carbonyl carbon becomes highly electrophilic.

-

Biological Result: These compounds act as potent acylating agents . Upon encountering a nucleophile (e.g., the catalytic serine of a hydrolase), they transfer the carboxylate group (

) to the enzyme, releasing imidazole as a leaving group.

Stability vs. Reactivity Balance

For a derivative to serve as a drug rather than a non-specific toxin, its reactivity must be tuned.

-

High Reactivity: Unsubstituted imidazole-1-carboxylates hydrolyze rapidly in water (

minutes). -

Tuned Reactivity: Adding steric bulk (e.g., isopropyl, tert-butyl) or electron-donating groups to the imidazole ring increases stability, allowing the molecule to survive physiological transport and selectively react with specific enzyme active sites.

Part 2: Therapeutic Applications[1][2][3][4][5][6]

Covalent Inhibition of Serine Hydrolases

The primary biological activity of stable imidazole-1-carboxylates is the inhibition of serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH, Lipases, Elastases).

-

Mechanism: Suicide Inhibition (Acylation).

-

Binding: The inhibitor enters the active site.

-

Acylation: The active site Serine-OH attacks the carbonyl.

-

Release: Imidazole is expelled (pKa ~7, a good leaving group at physiological pH).

-

Inactivation: The enzyme is now acylated (carbamoylated/carbonylated) and inactive until slow hydrolysis restores it.

-

Visualization: Mechanism of Action

The following diagram illustrates the acylation of a Serine Protease by an Imidazole-1-carboxylate.

Caption: Kinetic mechanism of serine hydrolase inactivation via acyl-transfer from an imidazole-1-carboxylate scaffold.

Antifungal Activity (Prodrug Strategy)

While the intact carboxylate is an inhibitor, the hydrolysis of these derivatives can be utilized to deliver azole antifungals.

-

Concept: Many azole antifungals (e.g., Clotrimazole, Miconazole) have poor solubility or oral bioavailability.

-

Strategy: Derivatizing the imidazole nitrogen with a carboxylate (forming the imidazole-1-carboxylate) masks the polar N-H (or N-lone pair), increasing lipophilicity.

-

Bioactivation: Once in the plasma or fungal cell, esterases hydrolyze the carbamate/carboxylate bond, releasing the active antifungal azole.

Part 3: Experimental Protocols

Protocol: Synthesis of Imidazole-1-Carboxylates

This protocol uses 1,1'-Carbonyldiimidazole (CDI) to generate the derivative from a target alcohol.

Reagents:

-

Target Alcohol (

) -

1,1'-Carbonyldiimidazole (CDI)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

-

Base: Triethylamine (TEA) or DBU (catalytic, optional).

Step-by-Step Methodology:

-

Activation: Dissolve CDI (1.2 equiv) in anhydrous DCM under nitrogen atmosphere at 0°C.

-

Addition: Add the Target Alcohol (1.0 equiv) dropwise dissolved in DCM.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).

-

Note: If the alcohol is sterically hindered, reflux in THF may be required.

-

-

Workup:

-

Dilute with DCM.

-

Wash rapidly with cold water (to remove imidazole byproduct without hydrolyzing the product).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash chromatography (Silica gel). Caution: Use non-protic eluents (Hexane/EtOAc) to prevent hydrolysis on the column.

Protocol: Kinetic Hydrolysis Assay (Stability Profiling)

To determine if a derivative is a valid drug candidate or too reactive, its half-life in physiological buffer must be measured.

Materials:

-

PBS Buffer (pH 7.4).

-

UV-Vis Spectrophotometer (monitoring Imidazole release or ester bond cleavage).

-

DMSO (for stock solution).

Method:

-

Prepare a 10 mM stock solution of the Imidazole-1-carboxylate in DMSO.

-

Add 10

L of stock to 990 -

Immediately initiate kinetic scan at

(typically 210–230 nm for the carbonyl, or specific absorbance of the R-group). -

Record absorbance every 30 seconds for 60 minutes.

-

Data Analysis: Plot

vs. time. The slope

Part 4: Structural Activity Relationship (SAR) & Optimization

The biological activity is tunable based on the substitution pattern.

| Structural Modification | Effect on Reactivity | Biological Implication |

| Unsubstituted Imidazole | High Reactivity | Rapid hydrolysis; useful as a reagent or in vitro probe only. |

| 2-Methyl Imidazole | Moderate Reactivity | Steric hindrance at C2 slows nucleophilic attack; potential oral prodrug. |

| 4-Nitro Imidazole | Very High Reactivity | Electron-withdrawing group makes imidazole a better leaving group. Potent acylator but unstable. |

| Benzimidazole | Tunable | Fused ring alters electronics; often used in anthelmintic prodrugs. |

| R-Group = Lipophilic | Increased Stability | Long alkyl chains protect the carbonyl from water; targets lipases. |

Visualization: Discovery Workflow

The following diagram outlines the workflow from chemical synthesis to biological validation.

Caption: Iterative workflow for optimizing imidazole-1-carboxylate stability and biological efficacy.

References

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.

-

Rivara, M., et al. (2008).[1] Synthesis and Stability in Biological Media of 1H-Imidazole-1-carboxylates of ROS203. Chemistry & Biodiversity, 5(1), 125–137.

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Probes. Annual Review of Biochemistry, 77, 383–414.

-

Zhang, D., et al. (2020).[2] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3),[2] 37.

Sources

Theoretical and Computational Studies of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

The following technical guide details the theoretical and computational framework for analyzing Methyl 4-(1H-imidazole-1-carbonyl)benzoate . This guide is structured for researchers focusing on reactive intermediates, drug design, and acyl-transfer mechanisms.

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (MICB) represents a critical class of "activated amides" known as acyl imidazoles . Unlike stable amide bonds found in peptides, the N-acyl imidazole moiety is highly reactive, serving as a potent acylating agent in organic synthesis and a covalent warhead in medicinal chemistry.

This guide provides a comprehensive computational profiling protocol. It moves beyond static structural analysis to characterize the electrophilic activation of the carbonyl center, rationalizing its reactivity toward nucleophiles (e.g., serine proteases or lysine residues). The workflow integrates Density Functional Theory (DFT) for electronic structure with molecular docking for biological interaction profiling.

Computational Workflow & Methodology

To ensure reproducibility and scientific rigor, the following workflow utilizes a "self-validating" loop where computed spectral data is cross-referenced with experimental synthesis logic.

Workflow Diagram (DOT)

Figure 1: Integrated computational workflow for characterizing reactive acyl imidazoles.

Structural & Electronic Characterization (DFT)

The reactivity of MICB stems from the unique electronic environment of the imidazole ring attached to the carbonyl.

Geometry Optimization Protocol

Method: DFT (Density Functional Theory) Functional/Basis Set: B3LYP / 6-311++G(d,p) Solvation Model: IEF-PCM (Solvents: Chloroform, DMSO)

Causality of Choice:

-

B3LYP: Provides the best balance between cost and accuracy for organic vibrational frequencies.

-

Diffuse Functions (++): Essential for describing the lone pair electrons on the imidazole nitrogen and the carbonyl oxygen, which define the molecule's reactivity.

Key Structural Parameters (Predicted)

The bond length of the N(imidazole)-C(carbonyl) bond is the primary indicator of stability.

| Parameter | Bond/Angle | Predicted Value (DFT) | Standard Amide Reference | Significance |

| Bond Length | N1-C(O) | 1.42 - 1.45 Å | 1.35 Å | Longer bond indicates weaker resonance overlap, explaining high reactivity. |

| Bond Length | C=O (Acyl) | 1.20 Å | 1.23 Å | Shorter double bond character due to reduced amide resonance. |

| Dihedral | Ph-C-N-Im | ~30-40° | 0° (Planar) | Twist reduces conjugation, destabilizing the N-C bond (Steric strain). |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts the chemical hardness and stability.

-

HOMO: Localized primarily on the imidazole ring (pi-system).

-

LUMO: Localized on the carbonyl carbon and the benzoate ring.

-

Insight: The localization of the LUMO on the carbonyl carbon confirms it is the site of nucleophilic attack (Soft Acid).

Reactivity Profiling: The Acyl Transfer Mechanism

MICB is not a passive ligand; it is an electrophile. We quantify this using Molecular Electrostatic Potential (MEP) and Fukui Functions.[1]

Reactivity Logic Diagram (DOT)

Figure 2: Mechanism of acyl transfer facilitated by the imidazole leaving group.

Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative): Carbonyl oxygen and Ester oxygen.

-

Blue Regions (Positive): The Carbonyl Carbon of the acyl imidazole.

-

Interpretation: The intense positive potential at the acyl carbon (compared to the ester carbon) dictates the regioselectivity. Nucleophiles will attack the acyl imidazole moiety before the methyl ester.

Spectroscopic Validation Protocols

To validate the computational model, compare calculated frequencies with experimental data.

Vibrational Spectroscopy (IR)

The "Fingerprint" of an acyl imidazole is the carbonyl stretch.

-

Computed (Scaled 0.961): ~1740–1760 cm⁻¹

-

Experimental Expectation: Acyl imidazoles absorb at higher frequencies than normal amides (1650 cm⁻¹) and esters (1735 cm⁻¹) due to the electron-withdrawing nature of the imidazole ring and reduced resonance.

-

Protocol: If the experimental IR shows a peak >1740 cm⁻¹, the acyl imidazole structure is intact. Hydrolysis would shift this to ~1690 cm⁻¹ (Carboxylic acid).

NMR Prediction (GIAO Method)

-

1H NMR: The imidazole protons (H2, H4, H5) will show significant downfield shifts due to the deshielding carbonyl group.

-

Reference: Tetramethylsilane (TMS).

Biological Potential: Molecular Docking

While MICB is a reactive intermediate, it can act as a covalent inhibitor .

Target Selection

Suitable targets for docking studies include enzymes with nucleophilic active sites:

-

Serine Proteases: Attack at the acyl carbonyl.

-

GlcN-6-P Synthase: Standard target for imidazole antifungals (Non-covalent binding).

Docking Protocol (AutoDock Vina)

-

Ligand Preparation:

-

Optimize geometry (B3LYP).

-

Assign Gasteiger charges.

-

Crucial Step: Define the N-C(O) bond as rotatable to explore steric clashes, but maintain the planarity of the amide-like bond.

-

-

Grid Generation: Center on the active site residues (e.g., Ser195 in proteases).

-

Scoring: Look for poses where the Carbonyl Carbon is within 3.5 Å of the catalytic nucleophile. This indicates a "Pre-reaction State."

Experimental Synthesis (Validation)

To verify the computational model physically, the molecule is synthesized via Carbonyldiimidazole (CDI) chemistry.

Reaction: Methyl Hydrogen Terephthalate + CDI → MICB + Imidazole + CO2

Protocol:

-

Dissolve Methyl Hydrogen Terephthalate in dry THF.

-

Add 1.1 eq of CDI (1,1'-Carbonyldiimidazole).

-

Observation: Evolution of CO2 gas confirms the formation of the acyl imidazole.

-

Isolation: Evaporate solvent. Do not perform aqueous workup (hydrolysis risk).

References

-

Behjatmanesh-Ardakani, R., & Imanov, H. (2025).[2][3] DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. Chemical Review and Letters. Link

-

Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI) Reagent Guide. Link

-

Richter, M., et al. (2022). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. National Institutes of Health (PMC). Link

-

Isloor, A. M., et al. (2013).[4] Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Link

-

Organic Syntheses. (1968). 1,1'-Carbonyldiimidazole Preparation. Organic Syntheses, Coll. Vol. 5, p.201. Link

Sources

Methodological & Application

Application of Methyl 4-(1H-imidazole-1-carbonyl)benzoate in acylation reactions

Application Note: Selective Acylation using Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Executive Summary

Methyl 4-(1H-imidazole-1-carbonyl)benzoate (Structure: MeOOC-C6H4-CO-Im) represents a pivotal activated intermediate for the asymmetric functionalization of terephthalic acid. Unlike symmetric acid chlorides (e.g., terephthaloyl chloride), which often lead to polymerization or bis-functionalization, this reagent allows for the controlled, stepwise introduction of the terephthaloyl moiety.

This guide details the application of this reagent in acylation reactions, focusing on its utility as a "bifunctional linker" precursor. By leveraging the differential reactivity between the stable methyl ester and the labile acyl imidazole, researchers can couple complex nucleophiles (amines, alcohols) to the benzoyl core under mild conditions, preserving sensitive functional groups.

Critical Distinction: Do not confuse this reagent with Methyl 4-(1H-imidazol-1-yl)benzoate (CAS 101184-08-1), where the imidazole ring is directly bonded to the phenyl ring (N-aryl). The reagent discussed here is an N-acyl imidazole (active ester).

Mechanism of Action

The utility of Methyl 4-(1H-imidazole-1-carbonyl)benzoate lies in the "Goldilocks" reactivity of the acyl imidazole group. It is less moisture-sensitive than acid chlorides, allowing for easier handling, yet sufficiently reactive to acylate amines and alcohols without the need for exogenous base or harsh catalysts.

Mechanistic Pathway:

-

Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon of the acyl imidazole.

-

Tetrahedral Intermediate: The imidazole ring acts as an electron sink, stabilizing the transition state.

-

Elimination: Imidazole is expelled as a neutral leaving group (pKa ~ 14.5), driving the reaction forward.

-

Proton Transfer: The expelled imidazole acts as an in situ base, scavenging the proton from the nucleophile, often negating the need for added bases like TEA or DIPEA.

Figure 1: Acylation Mechanism

Caption: Mechanistic flow of acyl imidazole-mediated acylation. The imidazole moiety serves dual roles as a leaving group and an internal base.

Synthesis & Preparation

While this reagent can be isolated, it is most frequently generated in situ from Monomethyl Terephthalate (MMT) and 1,1'-Carbonyldiimidazole (CDI) . This approach avoids hydrolytic degradation during storage.

Reagents:

-

Substrate: Monomethyl Terephthalate (MMT) [CAS: 1679-64-7]

-

Activator: 1,1'-Carbonyldiimidazole (CDI) [Reagent Grade]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DMF is required for poor solubility substrates.

Protocol A: In Situ Generation

-

Dissolution: Dissolve 1.0 equivalent of Monomethyl Terephthalate (MMT) in anhydrous DCM (0.2 M concentration).

-

Activation: Add 1.1 equivalents of CDI in a single portion.

-

Observation: Vigorous evolution of CO₂ gas will occur. Ensure the vessel is vented.

-

-

Reaction: Stir at Room Temperature (20–25°C) for 1–2 hours.

-

Monitoring: Reaction completion can be verified by TLC (conversion of acid to acyl imidazole) or cessation of bubbling.

-

-

Usage: The resulting solution contains Methyl 4-(1H-imidazole-1-carbonyl)benzoate and free imidazole. It is ready for direct coupling.

Application Protocols

Protocol B: Selective Amidation (Synthesis of Methyl Terephthalate Amides)

This protocol is ideal for attaching the terephthalate linker to drug molecules containing primary or secondary amines.

Step-by-Step Procedure:

-

Preparation: Generate the activated reagent as per Protocol A .

-

Coupling: Add 1.0–1.1 equivalents of the amine nucleophile directly to the reaction mixture.

-

Note: If the amine is a salt (e.g., hydrochloride), add 1.0 eq of DIPEA to free the base.

-

-

Incubation: Stir at Room Temperature for 2–12 hours.

-

Optimization: For sterically hindered amines, heat to 40°C or add a catalytic amount of DMAP (dimethylaminopyridine).

-

-

Quenching: Add 10% aqueous citric acid or 0.1 M HCl.

-

Reasoning: This protonates the imidazole by-product and any unreacted amine, rendering them water-soluble.

-

-

Extraction: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. The product (Methyl terephthaloyl amide) is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Protocol C: Esterification (Coupling to Alcohols)

Acyl imidazoles react slower with alcohols than amines. Catalysis is often required.[1]

Modifications to Protocol B:

-

Stoichiometry: Use 1.2–1.5 equivalents of the activated reagent relative to the alcohol.

-

Catalyst: Add 10–20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (if strictly anhydrous) to activate the alcohol.

-

Temperature: Heating to 50–60°C in THF or Toluene is recommended for secondary alcohols.

Data Analysis & Optimization

The following table summarizes the comparative advantages of using the Acyl Imidazole method versus the traditional Acid Chloride method for this specific application.

| Parameter | Acyl Imidazole Method (Rec.) | Acid Chloride Method (Traditional) |

| Reagent Stability | High (Water tolerant for short periods) | Low (Hydrolyzes rapidly to HCl) |

| By-products | Imidazole (Neutral/Basic, easy removal) | HCl (Acidic, requires scavenger) |

| Selectivity | High (Chemo-selective for 1° amines) | Low (Reacts indiscriminately) |

| Racemization | Negligible (Mild conditions) | High risk (if chiral centers present) |

| Workup | Simple Acid Wash | Requires neutralization/filtration |

Figure 2: Workflow for Asymmetric Linker Synthesis

Caption: Operational workflow for synthesizing asymmetric terephthalate derivatives using CDI activation.

Troubleshooting Guide

-

Problem: Low Yield with Secondary Amines.

-

Cause: Steric hindrance or insufficient activation.

-

Solution: Switch solvent to DMF to increase polarity, or add 1.0 eq of HOBt (Hydroxybenzotriazole) to form a more reactive active ester intermediate.

-

-

Problem: Reagent Precipitation.

-

Cause: The acyl imidazole intermediate may be insoluble in non-polar solvents like Hexane or Ether.

-

Solution: Use DCM or Chloroform. If precipitation occurs, it is likely the imidazolium salt by-product; filtration may be possible, but ensure the active species is in solution.

-

-

Problem: Hydrolysis of Methyl Ester.

-

Cause: Presence of strong hydroxide bases or prolonged exposure to aqueous basic conditions.

-

Solution: Avoid using NaOH or KOH during workup. Use mild buffers (Citrate, Phosphate) or dilute HCl.

-

References

-

Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2] Organic Letters, 12(20), 4572–4575.[2] [Link]

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367. [Link]

-

Armstrong, A., et al. (2015). Amino acid chlorides: A journey from instability and racemization towards broader utility in organic synthesis. Tetrahedron, 71(40). [Link]

-

Yoshida, S., et al. (2016). A bacterium that degrades and assimilates poly(ethylene terephthalate).[3] Science, 351(6278), 1196-1199. (Context on Monomethyl Terephthalate relevance). [Link]

Sources

Application Note: Strategic Development of Novel Imidazole-Based Therapeutics

Abstract

The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, capability for hydrogen bonding, and metal coordination. However, its ubiquity comes with a significant liability: non-specific inhibition of Cytochrome P450 (CYP450) enzymes, leading to adverse drug-drug interactions (DDIs). This application note provides a high-level technical guide for designing imidazole therapeutics that maximize target potency while mitigating metabolic liabilities. We detail rational design principles, a regioselective synthetic protocol via C-H activation, and a critical heme-coordination screening workflow.

Rational Design & Molecular Modeling

The Amphoteric Advantage

Imidazole possesses a pKa of approximately 7.0, allowing it to function as both a weak acid and a weak base at physiological pH. This "chameleon" nature enables it to serve as a bioisostere for amide bonds, carboxylic acids, or amine groups depending on the local protein environment.

-

H-Bond Donor (N-1): The pyrrole-like nitrogen (N-H) donates hydrogen bonds (e.g., to Ser/Thr residues).

-

H-Bond Acceptor (N-3): The pyridine-like nitrogen (lone pair) accepts hydrogen bonds or coordinates with metal ions (e.g., Zn²⁺ in metalloproteases or Fe²⁺ in heme).

Pharmacophore Mapping

To optimize binding while reducing off-target effects, one must map the imidazole core against the target binding pocket.

Figure 1: Pharmacophore map highlighting the dual nature of imidazole nitrogen atoms and the critical liability of N-3 heme coordination.

Synthetic Protocol: Regioselective C-H Arylation

Challenge: Classical imidazole synthesis (e.g., Debus-Radziszewski) often yields mixtures of 1,4- and 1,5-isomers which are difficult to separate. Solution: A Copper-Catalyzed C-H Arylation allows for the direct, regioselective installation of aryl groups at the C-5 position of N-substituted imidazoles.

Materials

-

Substrate: 1-Methylimidazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Setup: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Addition: Add the Aryl Iodide (1.2 mmol) followed by anhydrous DMF (5.0 mL).

-

Substrate Introduction: Add 1-Methylimidazole (82 µL, 1.0 mmol) via syringe.

-

Reaction: Seal the tube and heat to 140°C in an oil bath for 24 hours. Note: High temperature is required to overcome the activation energy of the C-5 proton.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Purification: Wash the filtrate with brine (3 x 10 mL). Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation:

-

NMR: The C-5 proton signal (usually ~7.0 ppm) will disappear, replaced by aromatic signals of the new ring.

-

Regioselectivity Check: NOESY experiments should show correlation between the N-methyl group and the new aryl protons if C-5 arylation occurred (proximal), whereas C-2 arylation would show a different pattern.

Biological Evaluation: CYP450 Spectral Binding Assay

Rationale: Imidazoles are Type II CYP450 inhibitors.[1][2] The N-3 nitrogen coordinates directly to the heme iron, displacing the water molecule and shifting the Soret band. This assay quantifies the binding affinity (

Experimental Workflow

Figure 2: Workflow for determining Type II CYP450 inhibition via spectral difference analysis.

Protocol Details

-

Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.4).

-

Enzyme: Dilute recombinant CYP3A4 (or liver microsomes) to 1.0 µM concentration.

-

Baseline: Aliquot 1 mL of enzyme solution into two cuvettes (Sample and Reference). Record the baseline difference spectrum (should be a flat line).

-

Titration:

-

Add the imidazole test compound (dissolved in DMSO) to the Sample cuvette.

-

Add an equal volume of pure DMSO to the Reference cuvette.

-

Critical: Keep DMSO < 0.5% v/v to avoid enzyme denaturation.

-

-

Measurement: Scan from 350 nm to 500 nm after each addition.

-

Interpretation:

-

Type II Spectrum (Direct Heme Binding): Look for a peak at ~425-435 nm and a trough at ~390-405 nm .

-

Calculation: Plot the difference in absorbance (

) vs. concentration. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant (

-

SAR Optimization Strategy: The "Steric Shield"

To retain biological potency while reducing CYP inhibition (Type II binding), introduce steric bulk adjacent to the N-3 nitrogen.

Comparative Data: Impact of N-3 Shielding

| Compound | Structure Note | Target IC50 (nM) | CYP3A4 Ki (µM) | Selectivity Ratio |

| Ref-1 | Unsubstituted Imidazole | 15 | 0.2 (High Tox) | 13x |

| Analog-A | 2-Methylimidazole | 45 | 5.8 | 128x |

| Analog-B | 2-Isopropylimidazole | 120 | >50 (Low Tox) | >400x |

| Analog-C | 4-Phenylimidazole | 12 | 0.5 | 41x |

Analysis:

-

Analog-A demonstrates that a small methyl group at C-2 creates enough steric hindrance to disrupt the tight Fe-N bond with the heme (increasing

) without destroying target binding. -

Analog-B eliminates CYP inhibition but loses target potency, suggesting the steric bulk now interferes with the primary pharmacophore.

-

Optimization Rule: Explore C-2 substitutions (Methyl, Ethyl, CF3) to "tune" the accessibility of the N-3 lone pair.

References

-

Zhang, L. et al. (2014). "Imidazole as a Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry.

-

Correia, M. A. et al. (2010). "Inhibition of Cytochrome P450 Enzymes."[1][2][3][4][5][6] Methods in Molecular Biology.

-

Wang, Y. et al. (2012). "Copper-Catalyzed C-H Arylation of Imidazoles." Journal of Organic Chemistry.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interactions of Cytochrome P450s with their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Methyl 4-(1H-imidazole-1-carbonyl)benzoate in Drug Discovery

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2][3][4][5][6][7] The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile interactions with a wide range of biological targets.[1][4] Consequently, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

Methyl 4-(1H-imidazole-1-carbonyl)benzoate serves as a valuable and versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The ester functionality provides a convenient handle for derivatization, primarily through the formation of amide bonds, which are themselves highly prevalent in pharmaceutical agents.[8][9][10][11] This guide provides detailed methodologies for creating derivatives of Methyl 4-(1H-imidazole-1-carbonyl)benzoate, with a focus on strategies that are amenable to the generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Strategic Approaches to Derivatization

The primary strategy for derivatizing Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves the conversion of the methyl ester to an amide. This can be achieved through two main pathways, each with its own set of advantages and considerations. The choice of pathway will often depend on the specific amine to be coupled and the overall synthetic strategy.

Caption: Synthetic pathways for amide derivatization.

Pathway 1: Two-Step Hydrolysis and Amidation

This classical and highly reliable approach involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This pathway offers broad substrate scope and employs well-established reaction conditions.

Part 1a: Hydrolysis of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

The conversion of the methyl ester to the carboxylic acid is a critical first step. Both acidic and basic conditions can be employed, though basic hydrolysis (saponification) is generally preferred for its cleaner reaction profiles and simpler workup procedures.

Protocol 1: Saponification of Methyl 4-(1H-imidazole-1-carbonyl)benzoate

Rationale: Saponification using a hydroxide base is a robust method for ester hydrolysis. The reaction is typically irreversible as the resulting carboxylate is deprotonated under the basic conditions. High temperatures can be employed to hydrolyze even sterically hindered esters.[12]

Materials:

-

Methyl 4-(1H-imidazole-1-carbonyl)benzoate

-

Methanol or Tetrahydrofuran (THF)

-

1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolve Methyl 4-(1H-imidazole-1-carbonyl)benzoate (1.0 eq) in a suitable solvent such as methanol or THF (5-10 mL per gram of ester).

-

To the stirring solution, add 1 M NaOH or KOH solution (1.5 - 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like DCM or EtOAc to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(1H-imidazole-1-carbonyl)benzoic acid.

Troubleshooting:

-

Incomplete reaction: Prolong the reaction time or increase the temperature. For highly resistant esters, consider using higher concentrations of base or a co-solvent like DMSO.

-

Product does not precipitate: The product may be soluble in the aqueous medium. Extract the acidified solution with an organic solvent like EtOAc, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Part 1b: Amide Coupling Reactions

With 4-(1H-imidazole-1-carbonyl)benzoic acid in hand, a wide array of amide coupling reagents can be utilized to form the desired amide derivatives. The choice of coupling reagent is often dictated by the reactivity of the amine, the desired reaction conditions (e.g., temperature, solvent), and the need to avoid side reactions.[8][10][11]

Caption: General amide coupling workflow.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and efficient method for amide bond formation.[10] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester readily reacts with the amine to form the amide bond, minimizing side reactions and racemization of chiral centers.

Materials:

-

4-(1H-imidazole-1-carbonyl)benzoic acid

-

Desired primary or secondary amine (1.0 - 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(1H-imidazole-1-carbonyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

-

Add the amine (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture and continue stirring at room temperature. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide derivative.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Advantages | Disadvantages |

| EDC | HOBt, HOAt | DIPEA, TEA | Water-soluble byproducts, mild conditions.[10] | Can cause racemization in sensitive substrates. |

| HATU | None | DIPEA, TEA | High reactivity, fast reaction times, low racemization.[10] | More expensive, can be sensitive to moisture. |

| DCC | HOBt | DIPEA, TEA | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove.[13] |

| T3P | None | Pyridine | Broad substrate scope, clean reactions. | Reagent is viscous and can be difficult to handle. |

| Phosphonitrilic Chloride (PNT) | NMM | NMM | Efficient for both aromatic and aliphatic acids.[9] | Requires careful handling due to reactivity. |

Pathway 2: Direct Aminolysis of the Methyl Ester

While less common than the two-step approach, direct conversion of the methyl ester to an amide (aminolysis) is a more atom-economical strategy.[14] However, this reaction is often sluggish and may require harsh conditions, such as high temperatures or the use of specific catalysts, which can limit its applicability with sensitive substrates.[14][15]

Protocol 3: Catalytic Direct Aminolysis

Rationale: The direct reaction of esters with amines is generally slow due to the poor leaving group ability of the alkoxide. Catalysts can be employed to activate either the ester or the amine to facilitate the reaction. For instance, certain Lewis acids can activate the ester carbonyl, while some bases can deprotonate the amine to increase its nucleophilicity.

Materials:

-

Methyl 4-(1H-imidazole-1-carbonyl)benzoate

-

Desired primary or secondary amine (2.0 - 5.0 eq)

-

Catalyst (e.g., Sodium methoxide, Titanium(IV) isopropoxide)

-

High-boiling point solvent (e.g., Toluene, Xylene)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a solution of Methyl 4-(1H-imidazole-1-carbonyl)benzoate (1.0 eq) in a high-boiling point solvent, add the amine (2.0 - 5.0 eq) and the catalyst (catalytic amount, e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux. If water is a byproduct of a catalytic cycle, a Dean-Stark apparatus can be used to drive the equilibrium towards the product.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The purification procedure will depend on the properties of the product and the catalyst used. It may involve extraction, crystallization, or column chromatography.

Considerations for Direct Aminolysis:

-

Equilibrium: The reaction is often reversible, requiring a large excess of the amine or removal of the alcohol byproduct to drive the reaction to completion.

-

Substrate Scope: This method may not be suitable for all amines, particularly those that are less nucleophilic or sterically hindered.

-

Catalyst Selection: The choice of catalyst is crucial and may require optimization for a specific substrate combination.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the amide bond and other functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the amide carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Application in Drug Discovery: Screening and SAR

The generated library of amide derivatives can be screened in various in vitro and in vivo assays to identify compounds with desired biological activity.[16][17][18] The imidazole scaffold is a known pharmacophore for a variety of targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial and cancer cell proliferation.[1][2][19][20]

Structure-activity relationship (SAR) studies of the synthesized derivatives will provide valuable insights into the structural requirements for biological activity. By systematically varying the R-group of the coupled amine, researchers can probe the effects of steric bulk, electronics, and hydrogen bonding potential on target binding and cellular activity. This iterative process of synthesis, screening, and SAR analysis is fundamental to the optimization of lead compounds in drug discovery.

Conclusion

The derivatization of Methyl 4-(1H-imidazole-1-carbonyl)benzoate through the formation of amide linkages is a powerful strategy for generating diverse chemical libraries for drug discovery. The two-step hydrolysis and amidation pathway offers a robust and versatile approach with a broad substrate scope, while direct aminolysis presents a more atom-economical alternative for specific applications. The protocols and considerations outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel imidazole-based compounds as potential therapeutic agents.

References

-

Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Scientific Reports. Available at: [Link]

-

Sheppard, T. D. (2023). Direct Amidations of Carboxylic Acids with Amines. MDPI Encyclopedia. Available at: [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Sheppard, T. (n.d.). Catalytic Amidation. University College London. Available at: [Link]

-

Chem.libretexts.org. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

-

Al-Salim, D. J., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. Available at: [Link]

-

Al-Ostath, A., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules. Available at: [Link]

-

Perez-Villanueva, M., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Available at: [Link]

-

Li, B., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

El-Gamal, M. I., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

-

Perez-Villanueva, M., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. ResearchGate. Available at: [Link]

-

Deshmukh, R. G., et al. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Raj, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology. Available at: [Link]

-

Jamshidi, Z., et al. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules. Available at: [Link]

- Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.

-

Semantic Scholar. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

iChemical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available at: [Link]

-